Miravirsen is classified as an antisense oligonucleotide, which are short strands of nucleic acids designed to bind to specific RNA molecules, preventing their function. It is synthesized as a modified RNA molecule that selectively targets and inhibits miR-122, leading to decreased levels of this microRNA in the bloodstream and liver tissues. The compound has been studied primarily in clinical settings involving patients with chronic hepatitis C virus infections .
Miravirsen is synthesized through solid-phase oligonucleotide synthesis techniques. The process involves several key steps:
The final product is characterized for purity and identity using techniques such as mass spectrometry and HPLC .
The molecular structure of Miravirsen consists of a sequence that specifically targets miR-122. The key features include:
Miravirsen functions primarily through hybridization with miR-122, leading to several chemical interactions:
These reactions are crucial for its efficacy as an antiviral agent .
The mechanism by which Miravirsen exerts its therapeutic effects involves several steps:
Clinical studies have demonstrated that treatment with Miravirsen results in substantial reductions in plasma levels of miR-122 without affecting other microRNAs .
Miravirsen exhibits several notable physical and chemical properties:
These properties are essential for its function as an effective therapeutic agent against hepatitis C .
Miravirsen has been investigated primarily for its potential use in treating chronic hepatitis C infections. Key applications include:
Clinical trials have shown promising results regarding its efficacy in reducing viral loads and altering microRNA profiles in patients with chronic hepatitis C . Further research may expand its applications into other areas involving microRNA regulation.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2